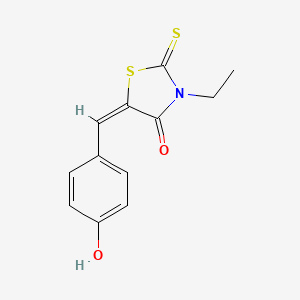![molecular formula C18H17NO2S2 B10877518 S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)
S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE is a compound derived from phenothiazine, a versatile heterocyclic molecule known for its wide range of applications in various fields such as chemistry, biology, and medicine. Phenothiazine derivatives are notable for their unique electronic and optical properties, making them valuable in numerous scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE typically involves the functionalization of the phenothiazine core. Common synthetic routes include:
N-Substitution: Introducing substituents at the nitrogen atom of the phenothiazine ring.
Oxidation: Converting sulfide groups into sulfone or sulfoxide groups.
Electrophilic Substitution: Halogenation followed by coupling reactions.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to optimize the synthesis process .
Analyse Des Réactions Chimiques
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE undergoes various chemical reactions, including:
Substitution: Electrophilic substitutions such as halogenation are common, followed by coupling reactions to introduce various functional groups.
Photocatalytic Reactions: The compound can act as a photocatalyst in visible-light-driven oxidative coupling reactions.
Common reagents used in these reactions include halogens, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE involves its unique electronic and optical properties. The compound can undergo reversible redox reactions, making it an effective electron transfer mediator. It can also act as a photocatalyst, harvesting visible-light photons and converting solar energy into chemical energy . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine-10-propanesulfonic acid sodium salt: Known for its use as a chemiluminescence enhancer.
3-Phenyl-1-(10H-phenothiazinyl) prop-2-en-1-one: Investigated for its biological activities.
The uniqueness of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE lies in its specific functional groups and the resulting electronic and optical properties, which make it suitable for a wide range of applications in different fields .
Propriétés
Formule moléculaire |
C18H17NO2S2 |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
S-(1-oxo-1-phenothiazin-10-ylbutan-2-yl) ethanethioate |
InChI |
InChI=1S/C18H17NO2S2/c1-3-15(22-12(2)20)18(21)19-13-8-4-6-10-16(13)23-17-11-7-5-9-14(17)19/h4-11,15H,3H2,1-2H3 |
Clé InChI |
HCUZNGLGQWWSSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)
![(4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877444.png)
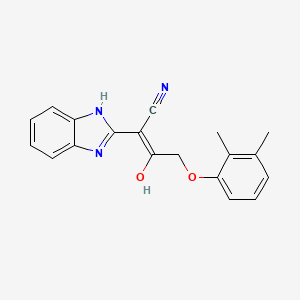
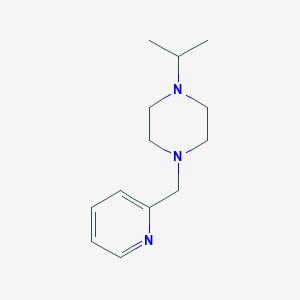
![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877474.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10877486.png)
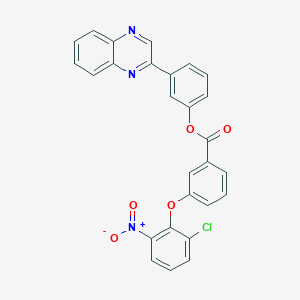
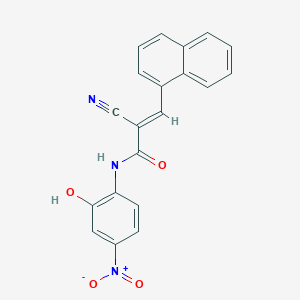
![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)
